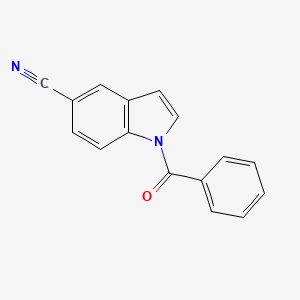
1-Benzoyl-1H-indole-5-carbonitrile
概要
説明
1-Benzoyl-1H-indole-5-carbonitrile is a chemical compound that has been used as a reactant for the synthesis of dihydroisoquinolines via silver and L-proline co-catalyzed three-component coupling reaction .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoyl group attached to an indole ring at the 1-position and a carbonitrile group at the 5-position . The molecular formula is C16H10N2O , and the average molecular weight is 246.263 Da .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it has been used as a reactant for the preparation of dihydroisoquinolines via silver and L-proline co-catalyzed three-component coupling reaction . It has also been used in the preparation of novel PPARα/γ dual agonists for potential treatment of metabolic syndrome and IDDM .科学的研究の応用
Synthesis and Characterization
- Synthesis Methods: The synthesis of 1-Benzoyl-1H-indole-5-carbonitrile derivatives involves various chemical reactions. For instance, the title compound, 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, was synthesized in a 40% yield by the reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone (Petrova et al., 2023).
- Molecular Structure Analysis: The molecular structure of related compounds, such as 5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile, has been determined, showing the inclination of indole and pyrrole ring systems to each other (Vimala et al., 2016).
Reactivity and Coupling Reactions
- Cross-Coupling Reactions: this compound derivatives are used in cross-coupling reactions. For example, an approach for preparing polysubstituted indole-2-carbonitriles through cross-coupling reactions of compounds like 1-(but-2-ynyl)-1H-indole-2-carbonitriles is described (Hrizi et al., 2021).
- Nucleophilic Reactivities: The reactivities of indoles, including 5-cyanoindole (a related compound), have been studied, showing their nucleophilic character in various reactions (Lakhdar et al., 2006).
Applications in Drug Design and Therapy
- Antimicrobial Properties: Novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, derived from related compounds, have been synthesized and evaluated for their antibacterial and antifungal properties (Elgemeie et al., 2017).
- Cytotoxic Activity: Compounds like 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile, synthesized via reactions involving related indole carbonitriles, have shown potent anticancer activities against various human cancer cell lines (Radwan et al., 2020).
Safety and Hazards
The safety data sheet for Indole-5-carbonitrile, a related compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept away from oxidizing agents .
作用機序
Target of Action
It’s known that indole derivatives, which include 1-benzoyl-1h-indole-5-carbonitrile, bind with high affinity to multiple receptors . This broad-spectrum interaction makes indole derivatives valuable in the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been found to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may interfere with the viral replication pathway.
Pharmacokinetics
The broad range of biological activities of indole derivatives suggests that they may have favorable adme properties that contribute to their bioavailability .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the compound may induce a variety of cellular responses depending on the specific target and biological context .
Action Environment
Like other bioactive compounds, its activity may be influenced by factors such as ph, temperature, and the presence of other interacting molecules .
生化学分析
Biochemical Properties
1-Benzoyl-1H-indole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to bind with cytochrome P450 enzymes, affecting their catalytic functions. Additionally, this compound interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and thereby influencing cellular responses .
Cellular Effects
The effects of this compound on cells are multifaceted. It impacts cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, this compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also affects the expression of genes involved in oxidative stress responses, thereby modulating cellular redox states .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This compound can inhibit enzyme activity by binding to the active sites, preventing substrate access. Additionally, this compound can activate or repress gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade under others, leading to reduced efficacy. Long-term exposure to this compound can result in sustained alterations in cellular processes, including prolonged inhibition of cell proliferation and changes in metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic benefits, such as anti-inflammatory and anticancer effects. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, influencing their activity and altering metabolic flux. This compound can affect the levels of various metabolites, including those involved in oxidative stress and energy metabolism. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound can localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression. Understanding its subcellular distribution is crucial for elucidating its precise mechanisms of action .
特性
IUPAC Name |
1-benzoylindole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O/c17-11-12-6-7-15-14(10-12)8-9-18(15)16(19)13-4-2-1-3-5-13/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCAWOWJTFXKJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=C2C=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2812050.png)

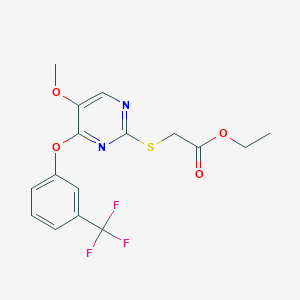


![N-(2,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2812058.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,4-difluorophenyl)oxalamide](/img/structure/B2812059.png)
![7-Oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride](/img/structure/B2812061.png)
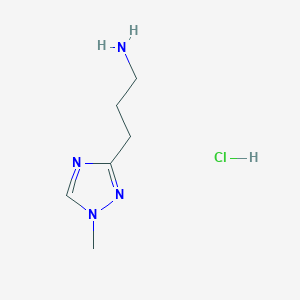
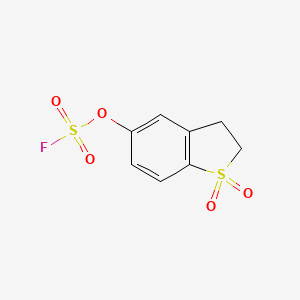
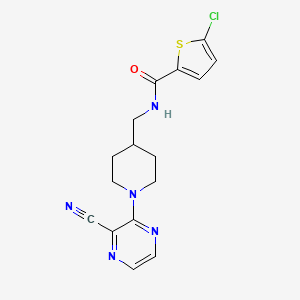
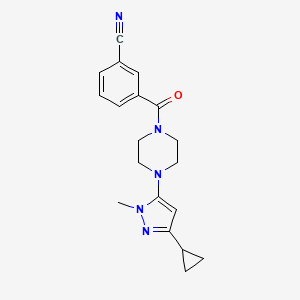
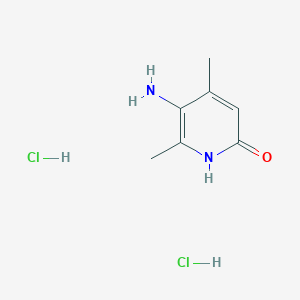
![2-(2-Fluorophenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2812072.png)